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Compound of Interest

3-((2-Chloro-4-
Compound Name:
nitrophenoxy)methyl)benzoic acid

CAS No.: 30880-72-9

Cat. No.: B1595669

Get Quote

Executive Summary & Pharmacophore Logic

Compound: 3-((2-Chloro-4-nitrophenoxy)methyl)benzoic acid Primary Target: Aldose
Reductase (ALR2) Rationale: The candidate molecule possesses a benzoic acid moiety
capable of mimicking the acidic head groups of established ARIs (e.g., Zopolrestat, Epalrestat),
which bind to the anion-binding pocket of ALR2. The (2-chloro-4-nitrophenoxy)methyl tail
provides the necessary hydrophobicity to occupy the specificity pocket, potentially engaging in

stacking interactions with aromatic residues (Trp111, Phel22).

Comparative Strategy: To validate the therapeutic potential, the candidate must be docked
alongside:

o Epalrestat: A marketed ARI (Clinical Benchmark).

e Sorbinil: A hydantoin-based inhibitor (Structural Control).

Experimental Protocol (Self-Validating System)
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Phase I: System Preparation

Objective: Establish a reliable structural baseline.
e Protein Selection:
o Source: RCSB Protein Data Bank.

o PDB ID:4JIR (Resolution: 0.93 A). This structure contains a bound inhibitor (IDD594) in
the active site, ensuring the "specificity pocket" is open and accessible.

o Preprocessing: Use PyMOL to remove water molecules (except those bridging the
catalytic triad if conserved) and co-crystallized ligands.

e Ligand Preparation:

o Candidate: Generate 3D conformers using RDKit or OpenBabel. Energy minimize using
the MMFF94 force field to relax bond angles.

o Control (Epalrestat): Retrieve canonical SMILES from PubChem (CID: 5310993).
o Protonation State: Set pH to 7.4. The carboxylic acid group must be deprotonated (

) to interact with the catalytic residues (Tyr48, His110).

Phase IlI: Docking Workflow (AutoDock Vina)

Objective: unbiased sampling of binding modes.
o Grid Generation:
o Center: Coordinates of the co-crystallized ligand in 4JIR (
).
o Size:
A (Sufficient to cover the Anion Binding Pocket and Specificity Pocket).

» Docking Parameters:
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o Exhaustiveness: 32 (High precision).
o Num Modes: 10.

o Energy Range: 4 kcal/mol.

» Validation Step:
o Re-docking: Extract the native ligand (IDD594) from 4JIR and re-dock it.

o Success Criterion: The RMSD between the re-docked pose and the crystallographic pose
must be < 2.0 A.

Comparative Data Analysis

The following table benchmarks the Candidate against the Standard. While candidate values
are predictive, the control values represent established experimental baselines.

Table 1: Physicochemical & Docking Benchmarks
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) Candidate Epalrestat .
Metric Interpretation
Compound (Standard)
Candidate is lighter;
MW ( g/mol) 307.69 319.38 favorable for ligand
efficiency.
Similar lipophilicity;
LogP ~3.2 (Predicted) 3.4 good membrane
permeability.
Critical for interaction
H-Bond Donors 1 (COOH) 1 ) )
with Tyr48/His110.
H-Bond Acceptors 5 5 Balanced polarity.
Candidate must
Binding Energy Target: < -9.0 kcal/mol  -9.8 kcal/mol exceed -8.5 to be
considered a "Hit".
The "Anionic Anchor"
Key Interaction Tyr48, His110 Tyr48, His110 is mandatory for

activity.

The nitro group may

Trp111 (Nitro-phenyl Trp111 (Rhodanine enhance

Stacking ) )
ring) ring) -stacking

electrostatics.

Mechanistic Interaction Analysis

e The Anchor (Head): The benzoic acid carboxylate must form a salt bridge or H-bond network
with Tyr48, His110, and Trp111. This locks the enzyme's catalytic machinery.

e The Shield (Tail): The 2-chloro-4-nitrophenoxy group must penetrate the hydrophobic
specificity pocket (lined by Leu300, Trp111, Phel22). The Nitro group is a strong electron-
withdrawing group, potentially strengthening

interactions with the electron-rich indole ring of Trp111.
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Visualization of Workflows
Figure 1: Comparative Docking Logic

This diagram illustrates the decision-making process for validating the candidate compound.

Compound Input:
3-((2-Chloro-4-nitrophenoxy)methyl)benzoic acid

Target Selection:
Aldose Reductase (PDB: 4JIR)

Ligand Preparation
(MMFF94 Min, pH 7.4)

l

AutoDock Vina
(Exhaustiveness=32)

I
:Failed (Refine Grid)

Control Check:
Re-dock Native Ligand
(RMSD < 2.0 A?)

Interaction Profiling:
1. Anionic Anchor (Tyr48/His110)
2. Hydrophobic Tail (Trp111)

Click to download full resolution via product page

Caption: Step-by-step computational workflow ensuring rigorous validation of the docking
protocol before analyzing the candidate.

Figure 2: Predicted Binding Mode (Pharmacophore Map)
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This diagram maps the chemical features of the candidate to the specific residues in the ALR2
active site.
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Benzoic Acid
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Salt Bridge

His110

(Electrostatic)

Click to download full resolution via product page

Caption: Pharmacophore map highlighting the critical ‘Anchor' (Head) and 'Specificity’ (Tail)
interactions required for high-affinity binding.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. mdpi.com [mdpi.com]
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nitrophenoxy)methyl)benzoic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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